5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
Descripción
Propiedades
IUPAC Name |
6-amino-5-[(3-chlorophenyl)methylideneamino]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N5O/c20-13-5-1-3-11(7-13)10-26-16-15(9-24)27-18(29)28(17(16)25)14-6-2-4-12(8-14)19(21,22)23/h1-8,10H,25H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGRQLSBNKMNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC(=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine family and features a complex structure that includes a trifluoromethyl group and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 373.30 g/mol .
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile exhibit potent antibacterial properties. For instance:
- Inhibition Against Bacteria : The compound has shown significant activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that it is more effective than traditional antibiotics like kanamycin .
| Bacterial Strain | MIC (µg/mL) | Comparative Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Kanamycin | 10 |
| Escherichia coli | 16 | Ciprofloxacin | 8 |
| Pseudomonas aeruginosa | 32 | Gentamicin | 25 |
The antibacterial activity is attributed to the compound's ability to inhibit key bacterial enzymes involved in fatty acid synthesis. Specifically, it has been reported as a potent inhibitor of the enzyme ecKAS III, with an IC50 value of 5.6 µM . This inhibition disrupts bacterial growth and replication.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited broad-spectrum antibacterial properties with lower MIC values compared to standard antibiotics .
- Enzymatic Inhibition : Research focused on the inhibition of ecKAS III revealed that the presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly enhances the compound's potency .
- Structural Activity Relationship (SAR) : Variations in substituents on the phenyl rings were analyzed to determine their impact on biological activity. Compounds with halogen substitutions showed improved efficacy against bacterial strains .
Comparación Con Compuestos Similares
Research Findings and Data Gaps
Table 1. Comparative Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~448.8 | ~396.4 | ~582.9 |
| LogP (Predicted) | 3.2 ± 0.3 | 2.8 ± 0.2 | 4.1 ± 0.4 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 |
| Rotatable Bonds | 4 | 3 | 8 |
Notable Gaps:
- Experimental data on solubility, metabolic stability, and toxicity are absent for the target compound.
- Structural analogs (e.g., ) suggest bioactivity, but target validation studies are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
